3(2H)-Furanone, dihydro-2,5,5-trimethyl-
Description
3(2H)-Furanone, dihydro-2,5,5-trimethyl-, is a partially hydrogenated furanone derivative with methyl substituents at positions 2, 5, and 4. This compound belongs to the class of γ-lactones, characterized by a five-membered cyclic ester structure. The trimethyl substitution in the target compound likely influences its stability, volatility, and sensory properties compared to hydroxyl- or methoxy-substituted furanones.
Properties
CAS No. |
34004-67-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,5,5-trimethyloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)4-7(2,3)9-5/h5H,4H2,1-3H3 |
InChI Key |
IPVABZOEFKUFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(O1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related furanones:
*Inference: The trimethyl substitution likely increases hydrophobicity and thermal stability compared to hydroxylated analogs like HDMF.
Physicochemical Properties
- dihydro-5,5-dimethyl-2(3H)-furanone at 48–49°C/1 mmHg ).
- Solubility : Increased methyl groups may enhance lipid solubility, favoring use in hydrophobic matrices.
- Stability : Methyl groups at positions 2,5,5 likely confer resistance to oxidation compared to hydroxylated analogs, similar to DMMF .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3(2H)-Furanone, dihydro-2,5,5-trimethyl-?
- Methodological Answer : The compound can be synthesized via cyclization of γ-keto acids or through alkylation of dihydrofuranone precursors. For example, alkylation using methyl iodide under anhydrous conditions with alkoxide-free butyllithium ensures minimal side reactions (critical for purity) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential for yield improvement.
- Key Data :
| Parameter | Example Value | Reference |
|---|---|---|
| Catalyst | Butyllithium | |
| Reaction Temp. | -20°C to 25°C |
Q. How is the structural identity of this compound confirmed in experimental settings?
- Methodological Answer : Structural confirmation relies on a combination of:
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C furanone ring) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 114.14 (C₆H₁₀O₂) and fragmentation patterns (e.g., loss of CH₃ groups) .
- NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm) and ring protons (δ 4.0–5.0 ppm) .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., vapor pressure) be resolved for this compound?
- Methodological Answer : Discrepancies in vapor pressure values (e.g., Stull vs. NIST-calculated Antoine coefficients) require cross-validation using:
- Antoine Equation : log₁₀(P) = A − (B / (T + C)), where parameters vary by measurement techniques .
- Experimental Replication : Controlled vapor pressure measurements using static or dynamic methods under inert atmospheres.
- Key Data :
| Source | A | B | C | Temp. Range (K) |
|---|---|---|---|---|
| NIST (Stull) | 4.806 | 2156.126 | -30.786 | 311.4–480 |
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations using the IUPAC Standard InChIKey (e.g., NPHAVLULUWJQAS-UHFFFAOYSA-N ) can model:
- Electrophilic Sites : Partial charges on carbonyl carbons.
- Nucleophilic Susceptibility : Frontier molecular orbital (FMO) analysis for HOMO-LUMO gaps .
Q. What mechanistic insights exist for its degradation under oxidative or thermal conditions?
- Methodological Answer : Degradation pathways involve:
- Thermal Decomposition : Cleavage of the lactone ring above 220°C, monitored via TGA-MS .
- Oxidative Stability : Hydroperoxide formation under O₂ exposure, characterized by GC-MS .
Q. What challenges arise in optimizing enantiomeric purity during synthesis?
- Methodological Answer : Racemization risks during alkylation steps require:
- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives).
- Low-Temperature Quenching : To preserve stereochemistry, as noted in dihydrofuranone syntheses .
Data Interpretation Guidelines
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